Naphtho[2,3-e]pyrene
Overview
Description
Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure that has been studied for its unique properties and potential applications in various fields, including organic electronics and materials science. Although the provided data does not directly discuss naphtho[2,3-e]pyrene, it does include information on closely related compounds such as naphtho[2,3-a]pyrene and naphtho[2,3-c]pyrans, which can offer insights into the behavior of naphtho[2,3-e]pyrene due to structural similarities.
Synthesis Analysis
The synthesis of naphtho[2,3-e]pyrene-related compounds involves complex organic reactions. For example, the synthesis of naphtho[2,3-c]pyrans has been achieved through a gold(I)-catalyzed tandem cyclization of cyclopropylidene-tethered propargylic alcohols, which represents an efficient method for constructing polycyclic compounds in a one-pot, atom-economic manner . This approach could potentially be adapted for the synthesis of naphtho[2,3-e]pyrene by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of naphtho[2,3-e]pyrene is expected to be similar to that of other naphthopyrene isomers, which are characterized by a planar, fused-ring system. For instance, naphtho[2,3-a]pyrene has been shown to form chiral domains on Au(111) surfaces, indicating a two-dimensionally chiral molecular structure . Such structural features are important for the material's electronic properties and potential applications in chiral recognition or separation.
Chemical Reactions Analysis
Naphtho[2,3-e]pyrene, like its isomers, may participate in various chemical reactions due to its reactive aromatic system. The related naphtho[1,2-a]pyrene and naphtho[1,2-e]pyrene have been studied for their ability to form DNA adducts, which are critical for understanding their mutagenic and carcinogenic potential . These reactions are mediated by metabolic activation and involve the formation of diol epoxides that react with DNA.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphtho[2,3-e]pyrene can be inferred from studies on similar compounds. Naphtho[2,3-a]pyrene has been found to be an effective multifunctional material for organic electronics, demonstrating good power conversion efficiency in organic solar cells, blue and green emission in organic light-emitting diodes, and charge transport in organic thin-film transistors . These properties suggest that naphtho[2,3-e]pyrene may also exhibit useful electronic properties. Additionally, the interfacial electronic structure of naphtho[2,3-a]pyrene on Au(111) has been characterized, revealing the formation of a Schottky junction with a large interface dipole, which is significant for device applications .
Scientific Research Applications
Electronic Properties and Chirality on Surfaces
- Chiral Morphologies and Electronic Structure : The adsorption of naphtho[2,3-a]pyrene on Au(111) surfaces reveals chiral morphologies and significant electronic properties. This involves understanding the structural and electronic properties of the interface, which is essential for applications in nanotechnology and surface science (France & Parkinson, 2004).
Multifunctional Organic Semiconductor Applications
- Organic Electronics : Naphtho[2,3-a]pyrene is identified as an efficient multifunctional organic semiconductor. It has applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs), indicating its versatility in the field of organic electronics (Kwon et al., 2010).
Substrate Restructuring and Thin Films
- Metal Substrate Restructuring : Studies demonstrate that naphtho[2,3-a]pyrene can restructure metal substrates like Au(111). This property is crucial for developing more efficient optoelectronic devices (Iski et al., 2011).
Pyrolysis and Environmental Chemistry
- Pyrolysis Studies : Naphtho[2,3-e]pyrene is identified among products of catechol pyrolysis, which is important for understanding the formation of polycyclic aromatic hydrocarbons during the burning of solid fuels (Thomas & Wornat, 2008).
Analytical Chemistry Applications
- Analytical Chemistry : The reduced height equivalent to a theoretical plate (HETP) of naphtho[2,3-a]pyrene was measured on different RP-C18 columns. This research aids in understanding the chromatographic behavior of complex organic compounds (Gritti & Guiochon, 2007).
Fluorescence and Sensing Applications
- Fluorescence Sensors : Research on N-(pyrenylmethyl)naphtho-azacrown-5 illustrates its potential as a fluorescent chemosensor, particularly for detecting Cu2+ ions. This highlights its application in developing new types of fluorescence-based chemosensors (Kim et al., 2008).
Safety And Hazards
properties
IUPAC Name |
hexacyclo[10.10.2.02,11.04,9.016,24.019,23]tetracosa-1(22),2,4,6,8,10,12,14,16(24),17,19(23),20-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-18-14-22-20-10-4-8-16-12-11-15-7-3-9-19(23(15)24(16)20)21(22)13-17(18)5-1/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZXQXKBVWAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C6=C(C=CC=C6C3=CC2=C1)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172895 | |
Record name | Dibenzo(de,qr)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[2,3-e]pyrene | |
CAS RN |
193-09-9 | |
Record name | Dibenzo[de,qr]naphthacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(de,qr)naphthacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(de,qr)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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